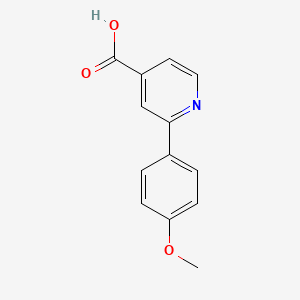

2-(4-Methoxyphenyl)isonicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds that consist of a pyridine ring substituted with one or more carboxyl groups. The position of the carboxyl group on the pyridine ring significantly influences the compound's physical and chemical properties. The three basic isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid).

2-(4-Methoxyphenyl)isonicotinic acid belongs to the isonicotinic acid family. The introduction of a methoxyphenyl group at the 2-position of the pyridine ring introduces steric and electronic effects that modulate the reactivity of both the pyridine ring and the carboxylic acid function. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn can affect its interaction with biological targets.

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The true significance of this compound lies in its utility as a versatile building block in organic synthesis. The presence of multiple functional groups—the pyridine nitrogen, the carboxylic acid, and the methoxyphenyl ring—provides several points for chemical modification. This allows for the construction of a diverse range of more complex molecules.

In medicinal chemistry, the pyridine and phenyl rings are common structural motifs found in many biologically active compounds. The 2-arylpyridine scaffold, of which this compound is an example, is a privileged structure in drug discovery. Derivatives of this scaffold have been investigated for a variety of therapeutic applications. For instance, isonicotinic acid derivatives have shown promise in the development of antitubercular agents. calpaclab.com The core structure of this compound can be found in more complex molecules designed as potential inhibitors of various enzymes and receptors.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZAZXPDFIYHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583121 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935861-30-6 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl Isonicotinic Acid and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the formation of carbon-carbon bonds. These reactions are central to constructing the biaryl scaffold of 2-(4-Methoxyphenyl)isonicotinic acid, which links a methoxyphenyl group to a pyridine (B92270) ring.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a cornerstone of modern cross-coupling chemistry, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of its key reagents. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide or triflate. mdpi.comkochi-tech.ac.jp

For the synthesis of this compound, a common approach involves the coupling of a 2-halo-isonicotinic acid derivative with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A base is required to facilitate the transmetalation step in the catalytic cycle. kochi-tech.ac.jp The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Key components of a typical Suzuki-Miyaura protocol for this synthesis include:

Aryl Halide: 2-bromo- or 2-chloro-isonicotinic acid (or its ester derivative).

Boronic Acid: 4-methoxyphenylboronic acid.

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with a phosphine (B1218219) ligand. researchgate.net

Base: An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used. researchgate.netmdpi.com

Solvent: A mixture of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water is often employed. researchgate.net

The general reaction is depicted below:

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90 | Good | Biphenyl compounds researchgate.net |

| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Moderate | 4-Bromobenzophenone mdpi.com |

| PdCl₂(dppf) | K₃PO₄ | DMF | 37 | High (85%) | 5-Phenylnicotinic acid researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | High | Biaryl synthesis |

This table presents typical conditions for Suzuki-Miyaura couplings analogous to the synthesis of the target compound.

Palladium-Catalyzed Approaches

Beyond the Suzuki-Miyaura reaction, a broader range of palladium-catalyzed methods is available for forging the crucial aryl-heteroaryl bond. These include direct C-H activation/arylation protocols, which offer an atom-economical alternative by avoiding the pre-functionalization required for traditional cross-coupling reactions. scispace.com

In a direct arylation approach, the C-H bond at the 2-position of the isonicotinic acid ring is directly coupled with an aryl halide, such as 4-bromoanisole. This strategy is highly efficient as it eliminates the need to synthesize an organometallic reagent. scispace.com However, achieving high regioselectivity can be a challenge.

Another palladium-catalyzed method is the carbonylative cross-coupling, where carbon monoxide is incorporated. For instance, a two-step, one-pot procedure can involve a Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene (B11656) to yield a 2-aryl propionic acid, a structural analogue. nih.gov While not a direct synthesis of the target compound, these advanced palladium-catalyzed techniques highlight the versatility of this metal in constructing complex molecular architectures. nih.govorganic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their operational simplicity, efficiency, and ability to rapidly generate molecular diversity. rsc.orgrsc.org

One-Pot Condensation Approaches

The pyridine ring of this compound can be constructed de novo using one-pot condensation strategies. These methods often fall under the umbrella of MCRs and typically involve the condensation of aldehydes, ketones, and an ammonia (B1221849) source to build the heterocyclic core. mdpi.com

For example, a variation of the Hantzsch pyridine synthesis or Bohlmann-Rahtz synthesis could be adapted. A general three-component reaction for synthesizing substituted pyridines might involve the condensation of an α,β-unsaturated ketone, an active methylene (B1212753) compound, and ammonium (B1175870) acetate. mdpi.com To form an analogue of the target molecule, one could envision a reaction between a derivative of 4-methoxyacetophenone, a suitable dicarbonyl compound, and an ammonia source, followed by oxidation and functional group manipulation. A reported green, solvent-free, one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridones involves the condensation of alkenes, ketones, and ammonium acetate, showcasing the power of this approach. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Medium | Product Type |

| Aromatic Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine (B128534) / EtOH | Pyrano[3,2-c]pyridones nih.gov |

| Aromatic Alkene | Aromatic Ketone | Ammonium Acetate | Solvent-free, 80°C | 4,6-Diaryl-3-cyano-2-pyridones mdpi.com |

| Acylhydrazide | Allenoate | NaNO₂ / HNO₃ | DMAP | 1,3,4-Oxadiazines nih.gov |

This table illustrates the components used in various one-pot and multicomponent reactions to synthesize heterocyclic structures.

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step. princeton.eduliberty.edu These sequences are highly efficient as they avoid the need for isolation of intermediates, saving time, reagents, and reducing waste. researchgate.net

A potential tandem sequence for synthesizing the pyridine core could involve an initial intermolecular reaction to form a key intermediate, which then undergoes a spontaneous intramolecular cyclization. For instance, a catalytic intermolecular aza-Wittig reaction could form a 2-azadiene, which then undergoes a Diels-Alder reaction with a suitable dienophile in the same pot to construct the substituted pyridine ring. nih.gov This type of sequence allows for the rapid assembly of complex heterocyclic systems from simple starting materials. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Multicomponent and tandem reactions are inherently green as they increase atom economy and reduce the number of synthetic steps, thereby minimizing solvent use and waste generation. nih.govijpsjournal.com One-pot syntheses, in particular, avoid energy-intensive workup and purification procedures for intermediate products. nih.gov

The use of environmentally benign solvents is another key aspect. Water or polyethylene (B3416737) glycol (PEG-400) can serve as sustainable reaction media for certain syntheses. bme.hu Solvent-free reactions, where the neat reactants are heated or irradiated, represent an even greener alternative, minimizing pollution and simplifying product isolation. mdpi.commdpi.com

Furthermore, the choice of catalyst is important. While transition metals like palladium are highly effective, developing recyclable catalysts or using metal-free catalytic systems can further enhance the environmental profile of the synthesis. mdpi.commdpi.com Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com By applying these principles, the synthesis of this compound and its analogues can be performed more efficiently and with a reduced environmental footprint. ijpsjournal.com

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of nicotinic acid.

Research into the sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives has demonstrated the utility of this method. researcher.life While specific studies focusing solely on this compound are not extensively detailed, the principles are directly applicable. For instance, ultrasound-assisted synthesis of N-(substituted carboxylic acid-2-yl)-6-methyl-4-substituted phenyl-3,4-dihydropyrimidine-2(1H)-one carboxamides has been reported, showcasing the condensation of anisaldehyde (4-methoxybenzaldehyde) with other reagents under sonication. tiu.edu.iqtiu.edu.iqresearchgate.net This approach highlights the potential for ultrasound to facilitate the key bond-forming reactions required for assembling the this compound scaffold, often with reduced reaction times and improved efficiency compared to conventional heating methods. rasayanjournal.co.in

The general procedure involves placing the reaction mixture in a sonicator bath and irradiating it with ultrasound until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). rasayanjournal.co.in The use of ultrasound can be particularly advantageous in heterogeneous reactions, improving mass transfer and activating solid surfaces.

Table 1: Sonochemical Synthesis of Related Carboxylic Acid Derivatives No specific data for this compound was found. The table below is representative of the synthesis of related heterocyclic carboxylic acids using sonication.

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde (or Anisaldehyde), Urea, Ethyl Acetoacetate | Acid, Ethanol (B145695), Sonication | 6-methyl-4-substituted phenyl-3,4-dihydropyrimidine-2-(1H)-one-5-carboxylic acid ethyl ester | N/A | tiu.edu.iq |

| 2-chloronicotinic acid, anilines | Catalyst-free, Water, Sonication | 2-anilinonicotinic acids | High | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, enabling rapid, efficient, and often higher-yielding reactions. nih.govrsc.org Microwave energy directly heats the reactants and solvent, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes. nih.govmdpi.comnih.gov

The synthesis of this compound and its analogues can be achieved through several microwave-assisted routes, most notably via cross-coupling reactions or nucleophilic aromatic substitution. For instance, a microwave-assisted Suzuki coupling of a halogenated isonicotinic acid derivative with 4-methoxyphenylboronic acid offers a direct route to the carbon-carbon bond formation. mdpi.com Similarly, Negishi-like coupling protocols under microwave irradiation have been developed for preparing 2,2'-bipyridines, a related structural motif. nih.gov

Furthermore, microwave irradiation has been effectively used for the catalyst-free amination of halo-pyridines. A solvent-free, direct amination of a halo-pyridine with an appropriate amine under microwave irradiation provides a green and efficient method for forming the C-N bond in analogues like 2-[(4-methoxyphenyl)amino]isonicotinic acid. researchgate.netresearchgate.net This approach avoids the need for transition metal catalysts and organic solvents, aligning with the principles of sustainable chemistry. mdpi.com

Table 2: Microwave-Assisted Synthesis of 2-Aryl Pyridine and Pyrimidine Analogues

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Time (min) | Reference |

| 2,4-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, 1,4-dioxane (B91453)/H2O, 100°C, MW | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 77 | 20 | mdpi.com |

| 2-halopyridine | Pyridyl zincbromide | Ni/Al2O3-SiO2, THF, MW | 2,2'-bipyridine | up to 86 | 60 | nih.gov |

| 2-chloronicotinic acid | Anilines | K2CO3, Water, MW | 2-arylaminonicotinic acids | High | N/A | researchgate.net |

| Carboxylic Acids | Alcohols | NFSi, MW, 120°C | Esters | High | 30 | mdpi.com |

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of volatile organic solvents or in aqueous media is a primary goal of green chemistry. Solvent-free reactions, often carried out by grinding solid reactants or heating a neat mixture, can lead to higher efficiency, easier product isolation, and a significant reduction in waste. nih.govresearchgate.netresearchgate.net Aqueous reactions leverage the unique properties of water, such as its high polarity and ability to promote certain reactions through hydrophobic effects. nih.govdocumentsdelivered.com

The synthesis of 2-(arylamino)nicotinic acids, close structural analogues of the target compound, has been accomplished with high efficiency under solvent-free conditions. researchgate.netresearchgate.net This method typically involves heating a mixture of 2-chloronicotinic acid and the corresponding aniline (B41778) derivative. The absence of a solvent leads to high reactant concentrations, often accelerating the reaction rate. rsc.org In some cases, a catalyst like boric acid can be used to improve yields, though catalyst-free methods are also reported. nih.gov

Aqueous Suzuki-Miyaura cross-coupling reactions provide another green pathway to this compound. sandiego.eduresearchgate.netacs.org These reactions, catalyzed by palladium complexes, can be performed in water or aqueous solvent mixtures, often at mild temperatures (e.g., 37 °C), and are tolerant of a wide range of functional groups. nih.gov This methodology allows for the coupling of a halo-isonicotinic acid with 4-methoxyphenylboronic acid in an environmentally benign medium.

Table 3: Comparison of Solvent-Free and Aqueous Synthesis of Analogues

| Reaction Type | Reactants | Conditions | Product Class | Yield (%) | Reference |

| Solvent-Free Amination | 2-chloronicotinic acid, various anilines | Neat, Heat (120 °C) | 2-anilinonicotinic acids | Good to Excellent | researchgate.netresearchgate.net |

| Solvent-Free Amination (Catalytic) | 2-chloronicotinic acid, 2-methyl-3-trifluoromethylaniline | H3BO3, Neat, 120 °C | Flunixin | Excellent | nih.gov |

| Aqueous Suzuki-Miyaura Coupling | (Hetero)aryl halides, p-tolyl boronic acid | Pd/SSphos, K2CO3, H2O/ACN, 37 °C | Biaryl compounds | Full Conversion | nih.gov |

Catalyst-Free and Additive-Free Protocols

Simplifying reaction protocols by eliminating catalysts and additives is highly desirable as it reduces costs, simplifies purification, and minimizes waste streams. Several synthetic strategies for pyridine derivatives have been developed that proceed efficiently without the need for metallic catalysts or other additives. rsc.orgresearchgate.netnih.govacs.org

A notable example is the direct amination of 2-chloronicotinic acid with various primary aromatic amines under solvent-free and catalyst-free conditions. researchgate.netresearchgate.net By simply heating the neat mixture of reactants, a range of 2-anilinonicotinic acid derivatives can be synthesized in short reaction times (15–120 min) with good to excellent yields. This nucleophilic aromatic substitution is driven by the inherent reactivity of the substrates at elevated temperatures. This approach is directly translatable to the synthesis of this compound from 2-chloroisonicotinic acid and 4-methoxyaniline.

Other catalyst-free methods for synthesizing substituted pyridines have been reported, such as the reaction of 2-mercaptopyridine (B119420) derivatives with amines, or the oxidative cyclization of aldehydes with ammonium acetate under air. rsc.orgnih.gov While these may not be direct routes to the target molecule, they illustrate the growing trend and feasibility of developing additive-free synthetic protocols for this class of compounds.

Table 4: Catalyst-Free Synthesis of 2-Anilinonicotinic Acid Derivatives Data from a study on the amination of 2-chloronicotinic acid under solvent- and catalyst-free conditions.

| Aniline Derivative | Time (min) | Yield (%) | Reference |

| Aniline | 15 | 95 | researchgate.net |

| 4-chloroaniline | 20 | 96 | researchgate.net |

| 4-methoxyaniline | 25 | 94 | researchgate.net |

| 3,4-dichloroaniline | 60 | 92 | researchgate.net |

Industrial Production Methodologies and Optimization

The transition from laboratory-scale synthesis to industrial production requires methodologies that are scalable, cost-effective, safe, and environmentally responsible. praxie.com For substituted pyridine carboxylic acids, several strategies are considered for large-scale manufacturing. vcu.edupostapplescientific.com While specific industrial processes for this compound are not publicly detailed, established methods for related compounds provide a blueprint.

One common industrial route to substituted pyridine carboxylic acids is the oxidation of substituted quinolines or picolines. google.comnih.gov For example, the ozonolysis of a corresponding substituted quinoline (B57606) can yield the desired pyridine dicarboxylic acid, which can then be further processed. google.com Another approach is the vapor-phase synthesis of the core pyridine ring from simple precursors like aldehydes, formaldehyde, and ammonia over a heterogeneous catalyst, followed by functionalization. researchgate.net

Process optimization is critical in chemical manufacturing to maximize yield, minimize costs, and ensure consistent product quality. praxie.comresearchgate.net This involves the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reactant ratios. For pyridine synthesis, response surface methodology (RSM) has been used to optimize conditions like reaction temperature and reactant feed ratios to achieve maximum yield. researchgate.net For instance, in the vapor-phase synthesis of pyridine, optimal conditions were identified as a reaction temperature of 400°C and an aldehyde ratio of 1:1 over an HZSM-5 catalyst. researchgate.net

Furthermore, the development of continuous flow reactors is revolutionizing pharmaceutical manufacturing. vcu.edu Converting multi-step batch processes into a single continuous step can dramatically reduce production costs and improve efficiency and safety. For example, a novel method for manufacturing Nevirapine, a pyridine-containing drug, reduced the process from five batch steps to a single continuous flow step, increasing the yield from 58% to 92% and projecting a 75% reduction in production cost. vcu.edu Such innovations in process chemistry and engineering are key to the efficient and sustainable industrial production of specialty chemicals like this compound. googleapis.comresearchgate.net

Strategic Derivatization of the 2 4 Methoxyphenyl Isonicotinic Acid Scaffold

Synthesis of Isonicotinic Acid Hydrazide Derivatives

The initial and pivotal step in the derivatization of the 2-(4-Methoxyphenyl)isonicotinic acid scaffold is its conversion into the corresponding hydrazide, 2-(4-Methoxyphenyl)isonicotinohydrazide. This transformation is crucial as the resulting hydrazide moiety serves as a highly versatile intermediate for the synthesis of numerous other heterocyclic systems. researchgate.net The synthesis is typically achieved through a two-step process. First, the carboxylic acid is converted into an ester, commonly a methyl or ethyl ester, by refluxing it with the respective alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. wjpmr.com

Following the esterification, the purified ester is reacted with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol (B145695). researchgate.netnih.gov The reaction mixture is refluxed for several hours, during which the nucleophilic acyl substitution takes place: the amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the stable isonicotinic acid hydrazide derivative. nih.govnih.gov The product typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.net

Table 1: Key Intermediates in Hydrazide Synthesis

| Starting Material | Intermediate | Final Product |

|---|

The synthesized 2-(4-Methoxyphenyl)isonicotinohydrazide is a key building block for creating Schiff bases, also known as hydrazones. researchgate.net These compounds are formed through the condensation reaction between the terminal amino group (-NH2) of the hydrazide and the carbonyl group of various aromatic or heteroaromatic aldehydes and ketones. researchgate.netresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the chosen aldehyde/ketone in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid to facilitate the dehydration process. researchgate.netresearchgate.netjocpr.com

The formation of the azomethine group (-N=CH-) is a hallmark of this reaction and introduces a new site of functionality and potential biological interaction. ajol.info The resulting Schiff bases are not only important final compounds but also serve as critical intermediates for the synthesis of various heterocyclic rings through subsequent cyclization reactions. researchgate.net

Table 2: Representative Schiff Bases from 2-(4-Methoxyphenyl)isonicotinohydrazide

| Aldehyde Reactant | Resulting Schiff Base (Hydrazone) |

|---|---|

| Benzaldehyde | N'-(phenylmethylidene)-2-(4-methoxyphenyl)isonicotinohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(4-methoxyphenyl)isonicotinohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)isonicotinohydrazide |

Acylhydrazones, the class of compounds formed from the reaction of acid hydrazides with aldehydes or ketones, are well-established as potent ligands in coordination chemistry. researchgate.net The acylhydrazones derived from 2-(4-Methoxyphenyl)isonicotinohydrazide possess multiple donor atoms—specifically the pyridine (B92270) nitrogen, the amide oxygen, and the azomethine nitrogen—which allow them to act as chelating agents for various metal ions. researchgate.net

The structure of these ligands can exist in keto-amine and enol-imine tautomeric forms, with the enol form being particularly important for coordination, as deprotonation of the enolic hydroxyl group facilitates binding to metal centers. researchgate.net This ability to form stable metal complexes makes these acylhydrazone derivatives valuable in the development of new materials and analytical reagents. The specific coordination behavior and the stability of the resulting complexes are influenced by the nature of the substituent on the aldehyde or ketone used in their synthesis. researchgate.net

Thiazolidinone Analogues Synthesis

Thiazolidinone rings, specifically 4-thiazolidinones, can be synthesized from the Schiff base intermediates derived from 2-(4-Methoxyphenyl)isonicotinohydrazide. This is achieved through a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). researchgate.netnih.gov In this reaction, the Schiff base is refluxed with thioglycolic acid in a suitable solvent such as 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF), often in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl2) which acts as a Lewis acid catalyst. nih.govnih.gov

The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration, resulting in the formation of the five-membered thiazolidinone ring. nih.gov This synthetic route yields N-amido-thiazolidinone derivatives, where the isonicotinoyl moiety is attached to the nitrogen atom of the newly formed ring.

Azetidinone Analogues Synthesis

Azetidinones, containing the characteristic β-lactam ring, are another important class of heterocyclic compounds that can be synthesized from the Schiff bases of 2-(4-Methoxyphenyl)isonicotinohydrazide. The most common method for this transformation is the Staudinger [2+2] cycloaddition reaction. researchgate.nettandfonline.com This reaction involves the treatment of the Schiff base (imine) with a ketene (B1206846), which is typically generated in situ.

A standard procedure involves reacting the Schiff base with an α-halo acyl chloride, such as chloroacetyl chloride, in an inert solvent like dioxane or dichloromethane (B109758) in the presence of a base, commonly triethylamine (B128534) (Et3N). researchgate.net The triethylamine dehydrohalogenates the chloroacetyl chloride to produce a highly reactive ketene intermediate. This ketene then undergoes a cycloaddition reaction with the C=N bond of the Schiff base to form the four-membered azetidinone ring. tandfonline.commdpi.com The stereochemistry of the resulting β-lactam can be influenced by reaction conditions.

Formazan (B1609692) Derivatives Synthesis

Formazans are intensely colored compounds characterized by the N=N-C=N-N- chain and can be synthesized from the hydrazone (Schiff base) derivatives of 2-(4-Methoxyphenyl)isonicotinohydrazide. The synthesis involves the coupling of a hydrazone with a diazonium salt. nih.gov

First, an aromatic amine is diazotized by treating it with a solution of sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. nih.govimpactfactor.org This reactive diazonium salt is then added to a solution of the Schiff base, which is dissolved in a basic medium such as pyridine. impactfactor.org The diazonium salt couples with the Schiff base at the carbon atom of the azomethine group, leading to the formation of the formazan derivative. easychair.org The final product, a dark-colored solid, typically precipitates from the reaction mixture and can be purified by recrystallization. nih.gov

Oxadiazole Derivatives Synthesis

The 1,3,4-oxadiazole (B1194373) ring system can be synthesized directly from the 2-(4-Methoxyphenyl)isonicotinohydrazide intermediate through oxidative cyclization or condensation reactions. researchgate.net A widely used method involves the reaction of the hydrazide with a one-carbon donor, followed by cyclization. For example, refluxing the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) and ethanol yields a dithiocarbazate salt. This intermediate can then be treated with a dehydrating agent like concentrated sulfuric acid or an oxidizing agent to form the 2-thiol-1,3,4-oxadiazole derivative. wjpmr.com

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared by condensing the hydrazide with an aromatic carboxylic acid or its corresponding acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). nih.gov This reaction proceeds via the formation of an N,N'-diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration to yield the stable five-membered oxadiazole ring. nih.gov

Table 3: Summary of Synthetic Derivatives from this compound

| Starting Scaffold | Key Intermediate | Derivative Class | Key Reagents |

|---|---|---|---|

| This compound | 2-(4-Methoxyphenyl)isonicotinohydrazide | Isonicotinic Acid Hydrazide | 1. SOCl2/MeOH 2. NH2NH2·H2O |

| 2-(4-Methoxyphenyl)isonicotinohydrazide | Schiff Base (Hydrazone) | Schiff Base | Aromatic Aldehydes, Acetic Acid |

| Schiff Base | - | Thiazolidinone | Thioglycolic Acid, ZnCl2 |

| Schiff Base | - | Azetidinone | Chloroacetyl Chloride, Et3N |

| Schiff Base | - | Formazan | Diazonium Salts, Pyridine |

Integration into Porphyrin Frameworks

The integration of the this compound moiety into porphyrin frameworks is a strategic approach to developing novel photosensitizers and functional materials. Porphyrins are a class of macrocyclic compounds known for their unique photochemical and photophysical properties, making them suitable for applications in photodynamic therapy, catalysis, and molecular electronics. nih.govontosight.ai The functionalization of the porphyrin core with specific substituents allows for the fine-tuning of these properties. chemrxiv.org

While direct synthesis routes incorporating the complete this compound molecule as a single reactant are not extensively detailed in the available literature, its constituent functional groups—the isonicotinic acid and the methoxyphenyl group—are commonly used in porphyrin synthesis. The isonicotinic acid moiety can serve as an effective anchoring group, while the methoxyphenyl group can modulate the electronic properties of the porphyrin ring. researchgate.net

The synthesis of such functionalized porphyrins typically involves the condensation of pyrrole (B145914) with appropriately substituted aldehydes. nih.govwpi.edu The presence of a methoxy (B1213986) group, an electron-donating substituent, on the phenyl rings of a porphyrin can increase the fluorescence intensity of the molecule. researchgate.net Conversely, electron-withdrawing groups tend to decrease fluorescence. researchgate.net These modifications influence the spectroscopic characteristics, including the Soret and Q bands, which are crucial for applications like photodynamic therapy that rely on light absorption in specific wavelength ranges. mdpi.comnih.gov

The table below summarizes the typical spectroscopic properties of porphyrins functionalized with isonicotinic acid and methoxyphenyl groups, demonstrating the influence of such substituents on the molecule's absorption spectrum.

| Porphyrin Compound Type | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Key Structural Feature |

|---|---|---|---|

| Isonicotinic Acid-Triphenylporphyrin | ~421 | 517, 552, 591, 647 | Contains isonicotinic acid moiety and unsubstituted phenyl groups. researchgate.net |

| Isonicotinic Acid-Tri(4-methoxyphenyl)porphyrin | ~423 | 519, 556, 593, 650 | Features both isonicotinic acid and electron-donating methoxy groups. researchgate.net |

| Tetrakis(4-methoxyphenyl)porphyrin | ~422 | 518, 554, 594, 651 | Symmetrical porphyrin with four methoxyphenyl substituents. nih.gov |

This interactive table presents data for porphyrin structures analogous to those that would be formed with this compound, illustrating the expected spectroscopic shifts.

The incorporation of the isonicotinic acid group, in particular, provides a coordination site for metallation or for anchoring the porphyrin to surfaces, which is advantageous in the development of heterogeneous catalysts or components for metal-organic frameworks (MOFs). nih.govmdpi.com The methoxyphenyl group, through its electron-donating nature, can enhance the light-harvesting capabilities of the porphyrin, making it a more efficient photosensitizer. rsc.org

Coordination Compound Formation and Ligand Design

The this compound molecule is a versatile ligand for the design of coordination compounds and metal complexes due to its distinct binding sites. A metal complex consists of a central metal atom or ion bonded to one or more ligands. libretexts.org The isonicotinic acid scaffold contains a pyridine nitrogen atom (a Lewis base) and a carboxylic acid group, both of which can coordinate to metal ions. This bifunctional nature allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse and complex architectures, including discrete metal complexes and extended structures like metal-organic frameworks (MOFs). libretexts.orgnih.gov

The pyridine nitrogen typically acts as a neutral donor, while the carboxylic acid can deprotonate to form a carboxylate anion, which serves as a charged donor. This versatility allows for the formation of stable complexes with a wide range of transition metals, lanthanides, and main group elements. nih.govresearchgate.net The 2-(4-Methoxyphenyl) substituent plays a crucial role in modulating the ligand's properties. Electronically, the methoxy group is electron-donating, which can increase the electron density on the pyridine ring, potentially enhancing its donor strength. Sterically, the bulk of the methoxyphenyl group can influence the geometry of the resulting metal complex, directing the self-assembly process and affecting the final structure of the coordination compound.

In ligand design, these features are strategically employed to control reactivity and structure. For instance, the directional bonding provided by the pyridine ring combined with the flexible coordination modes of the carboxylate group makes this compound an excellent candidate for building porous MOFs with potential applications in gas storage, separation, and catalysis. nih.govmdpi.com The design of such ligands is a key aspect of modern medicinal and materials chemistry, enabling the development of compounds with specific therapeutic or functional properties. nih.gov

The table below outlines the potential coordination modes of the isonicotinic acid scaffold and the influence of the 2-(4-Methoxyphenyl) substituent.

| Coordination Site | Binding Mode | Potential Role in Complex Formation | Influence of 2-(4-Methoxyphenyl) Group |

|---|---|---|---|

| Pyridine Nitrogen | Monodentate N-donor | Forms strong, directional bonds; acts as a primary linker in coordination polymers. | Increases electron density on the nitrogen, potentially strengthening the metal-ligand bond. Provides steric hindrance. |

| Carboxylate Group | Monodentate O-donor | Binds to a single metal center. | Steric bulk can influence the orientation of the binding. |

| Carboxylate Group | Bidentate Chelating | Binds to a single metal center through both oxygen atoms, forming a stable chelate ring. | The substituent's position may create steric constraints that favor or disfavor this mode. |

| Carboxylate Group | Bidentate Bridging | Links two different metal centers, facilitating the formation of dimers or extended networks (e.g., MOFs). | The size and orientation of the group can control the distance and angle between metal centers in the resulting framework. |

This interactive table summarizes the versatile coordination chemistry of the isonicotinic acid functional group and the expected influence of its substituents in ligand design.

The synthesis of metal complexes with isonicotinic acid derivatives often involves reacting the ligand with a metal salt in a suitable solvent, sometimes under hydrothermal or solvothermal conditions to promote the crystallization of extended structures. researchgate.net The resulting complexes are then characterized by techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to determine their structure and properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(4-Methoxyphenyl)isonicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR methodologies provides an unambiguous assignment of its structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the isonicotinic acid ring, the 4-methoxyphenyl (B3050149) substituent, and the methoxy (B1213986) group. The expected chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the carboxylic acid group, and the electron-donating methoxy group.

The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. Specifically, the proton at the 6-position (H6) is anticipated to be the most downfield, appearing as a doublet. The proton at the 5-position (H5) would likely appear as a doublet of doublets, while the proton at the 3-position (H3) should present as a singlet or a finely split doublet.

The protons of the 4-methoxyphenyl group typically exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region. The protons ortho to the pyridine ring (H2' and H6') are in a different chemical environment than the protons meta to it (H3' and H5'), which are adjacent to the electron-donating methoxy group. The methoxy group itself is expected to produce a sharp singlet further upfield. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, which can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | ~13.0 - 14.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H6 (Pyridine) | ~8.7 - 8.9 | Doublet (d) | Adjacent to ring nitrogen. |

| H3 (Pyridine) | ~8.0 - 8.2 | Singlet (s) or Doublet (d) | Represents the proton at the 3-position of the pyridine ring. |

| H5 (Pyridine) | ~7.8 - 7.9 | Doublet of Doublets (dd) | Couples to H6. |

| H2', H6' (Phenyl) | ~7.9 - 8.1 | Doublet (d) | Ortho to the pyridine substituent. |

| H3', H5' (Phenyl) | ~7.0 - 7.1 | Doublet (d) | Ortho to the methoxy group. |

| OCH₃ | ~3.8 - 3.9 | Singlet (s) | Methoxy group protons. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected, corresponding to the five carbons of the pyridine ring, the six carbons of the phenyl ring, the carboxylic acid carbon, and the methoxy carbon.

The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing at the lowest field (~165-175 ppm). The carbons of the pyridine ring (C2, C3, C4, C5, C6) are found in the aromatic region, with their shifts influenced by the nitrogen atom and the substituents. Similarly, the carbons of the phenyl ring (C1' to C6') are observed in this region. The C4' carbon, attached to the electron-donating methoxy group, is expected to be significantly shielded compared to other aromatic carbons. Conversely, the C2 and C4 carbons of the pyridine ring, being adjacent to nitrogen and the carboxylic acid group respectively, will be deshielded. The methoxy carbon (OCH₃) will appear at a characteristic upfield position (~55-60 ppm). nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | 166.0 - 168.0 |

| C2 (Pyridine) | 156.0 - 158.0 |

| C4 (Pyridine) | 148.0 - 150.0 |

| C6 (Pyridine) | 150.0 - 152.0 |

| C4' (Phenyl) | 161.0 - 163.0 |

| C1' (Phenyl) | 130.0 - 132.0 |

| C2', C6' (Phenyl) | 128.0 - 130.0 |

| C3', C5' (Phenyl) | 114.0 - 116.0 |

| C3 (Pyridine) | 121.0 - 123.0 |

| C5 (Pyridine) | 122.0 - 124.0 |

| OCH₃ | 55.0 - 56.0 |

Two-Dimensional NMR Methodologies

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the pyridine ring (H5 with H6) and on the phenyl ring (H2'/H6' with H3'/H5'). This helps to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of carbon signals for all protonated carbons (C3, C5, C6, C2'/C6', C3'/C5', and the OCH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected from the H2'/H6' protons of the phenyl ring to the C2 carbon of the pyridine ring, confirming the linkage between the two rings. Correlations from the methoxy protons to the C4' carbon would confirm the position of the methoxy group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp band around 1700-1730 cm⁻¹.

The aromatic C-H stretching vibrations for both the pyridine and phenyl rings typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1610 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) will produce strong bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch (OCH₃) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C and C=N stretch | 1400 - 1610 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1280 - 1320 | Strong |

| Asymmetric C-O-C stretch (Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C stretch (Ether) | 1020 - 1050 | Strong |

| Aromatic C-H out-of-plane bend | 750 - 900 | Strong |

Resonance Raman Spectroscopic Investigations

While standard Raman spectroscopy provides complementary vibrational information to IR, Resonance Raman (RR) spectroscopy offers enhanced sensitivity for specific parts of a molecule. The RR effect occurs when the wavelength of the excitation laser approaches an electronic absorption band of the molecule. For this compound, the extended π-conjugated system of the 2-arylpyridine core acts as a chromophore.

By tuning the excitation laser to a wavelength corresponding to the π-π* electronic transition of this chromophore, the Raman signals of vibrational modes coupled to this electronic transition would be selectively and dramatically enhanced. This would primarily include the stretching and breathing modes of the interconnected pyridine and phenyl rings. Such an experiment would provide highly specific information about the geometry and electronic structure of the conjugated backbone of the molecule, highlighting vibrations that might be weak or unobservable in a standard Raman or IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. By measuring the mass of a molecule with high precision (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS is crucial for confirming its elemental composition of C13H11NO3. The high-resolution measurement of its molecular ion peak would provide strong evidence for its identity, distinguishing it from other potential isomers or compounds with similar molecular weights.

| Property | Value |

| Molecular Formula | C13H11NO3 |

| Monoisotopic Mass | 229.0739 u |

| Theoretical m/z [M+H]⁺ | 230.0811 u |

| Theoretical m/z [M-H]⁻ | 228.0666 u |

This table presents the theoretical mass values for this compound, which would be confirmed experimentally using HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and detects them using a mass spectrometer. It is particularly well-suited for analyzing non-volatile and thermally sensitive compounds like carboxylic acids.

The analysis of isonicotinic acid and its derivatives is well-established using LC-MS/MS methods, often in the context of therapeutic drug monitoring. nih.govresearchgate.netnih.gov These methods typically employ reverse-phase chromatography with a C18 column and gradient elution. nih.gov Detection is commonly achieved using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. nih.gov While specific studies on this compound are not prevalent, the established methods for isonicotinic acid provide a robust framework for its analysis. Method validation for similar compounds demonstrates high precision and accuracy. nih.govresearchgate.net

| Parameter | Typical Value for Isonicotinic Acid Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Ammonium (B1175870) Acetate (B1210297)/Formate Buffer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Intra-day Precision | < 13.5% nih.gov |

| Inter-day Precision | < 9.7% nih.gov |

| Accuracy | 91.6% - 114.0% nih.gov |

This interactive table summarizes typical LC-MS parameters and validation data from studies on the parent compound, isonicotinic acid, which are applicable to its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that separates volatile compounds in the gas phase before detection by mass spectrometry. eurofins.com Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

The mass spectrum of a derivatized analogue, Isonicotinic acid, (4-methoxyphenyl)methyl ester, shows characteristic fragmentation patterns under electron ionization (EI). nist.gov The molecular ion peak confirms the molecular weight, while fragment ions provide structural information. GC-MS is considered a gold standard for drug identification, though its utility can be limited when analyzing closely related isomers that may have similar retention times and mass spectra. marshall.edu

| Ion Type | m/z Value | Relative Intensity |

| Molecular Ion [M]⁺ | 243 | ~30% |

| Fragment Ion | 121 | 100% |

| Fragment Ion | 106 | ~20% |

| Fragment Ion | 78 | ~15% |

This table shows key m/z peaks from the electron ionization mass spectrum of a closely related compound, Isonicotinic acid, (4-methoxyphenyl)methyl ester. Data sourced from the NIST WebBook. nist.gov

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional structure of a crystalline compound. mdpi.com The technique requires a high-quality single crystal of the material. The analysis provides detailed information about the molecular geometry, including the spatial arrangement of atoms, bond lengths, and bond angles. It also reveals details about the crystal packing, intermolecular interactions (such as hydrogen bonding), and the crystal system and space group. researchgate.netaps.org

To perform the analysis, a suitable crystal is mounted on a diffractometer and cooled, often to a low temperature (e.g., 150 K), to minimize thermal vibrations and protect the sample. ncl.ac.uk While a specific crystal structure for this compound has not been reported, SCXRD would be the essential technique to unambiguously confirm its molecular structure and study its solid-state conformation and packing.

| Parameter | Example Data from a Crystalline Organic Molecule |

| Crystal System | Monoclinic |

| Space Group | P 21/a |

| Unit Cell Dimensions | a = 13.49 Å, b = 12.81 Å, c = 11.52 Å, β = 99.04° |

| Cell Volume | 1967.8 ų |

| Molecules per Unit Cell (Z) | 4 |

This table presents example crystallographic data for an organic molecule to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other conjugated π-systems. The resulting spectrum provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated system, which includes both the pyridine and phenyl rings. The parent compound, isonicotinic acid, exhibits characteristic absorption maxima at approximately 214 nm and 264 nm in an acidic mobile phase. sielc.comresearchgate.net The presence of the 4-methoxyphenyl group attached to the pyridine ring extends the conjugated system. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted isonicotinic acid. The methoxy group, being an electron-donating group, may further influence the position and intensity of these absorption bands.

| Compound | Reported λmax (nm) | Expected Shift for Derivative |

| Isonicotinic Acid | 214, 264 sielc.com | N/A |

| This compound | Not Reported | Bathochromic (Red) Shift |

This table compares the known absorption maxima of the parent isonicotinic acid with the predicted spectral shift for this compound due to its extended conjugation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions.

Molecular Docking and Binding Affinity AnalysisThere is no published research showing the results of molecular docking of 2-(4-Methoxyphenyl)isonicotinic acid with any specific biological target, and therefore, no binding affinity data (e.g., docking scores, binding free energy) can be reported.

Pharmacokinetics and Drug-Likeness PredictionsSpecific in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties or drug-likeness evaluations (e.g., Lipinski's rule of five) for this compound are not available in the reviewed literature.

Due to the absence of this specific data, creating the requested article with detailed research findings and data tables is not feasible at this time.

Mechanistic Pathways and Reaction Chemistry

Oxidation and Reduction Pathways

There is no specific information detailing the oxidation and reduction pathways for 2-(4-Methoxyphenyl)isonicotinic acid.

In general, the isonicotinic acid scaffold can undergo oxidation under strong conditions. For instance, studies on the parent isonicotinic acid have demonstrated its oxidation by potent agents like permanganate (B83412) in an acidic medium. The reaction kinetics and products are highly dependent on the reaction conditions, including pH and the nature of the oxidizing agent. The pyridine (B92270) ring is relatively resistant to oxidation compared to the carboxylic acid group under certain conditions, while under others, ring degradation can occur.

Similarly, no specific reduction pathways for this compound have been documented. Theoretically, reduction could target either the pyridine ring or the carboxylic acid group. Catalytic hydrogenation, for example, could potentially reduce the pyridine ring to a piperidine (B6355638) ring, though this typically requires harsh conditions. The carboxylic acid could be reduced to an alcohol using specific reducing agents like lithium aluminum hydride, but this reactivity has not been documented for this particular compound.

Substitution Reactions

Specific studies on the substitution reactions of this compound are not available in the current scientific literature.

Generally, the isonicotinic acid ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. Conversely, electrophilic aromatic substitution on the pyridine ring is difficult and typically requires forcing conditions. The directing effects of the existing substituents—the carboxylic acid at the 4-position and the 4-methoxyphenyl (B3050149) group at the 2-position—would influence the regiochemistry of any potential substitution reaction. The methoxy-substituted phenyl ring, being electron-rich, is more amenable to electrophilic substitution than the pyridine ring.

Enzyme-Catalyzed Transformations

No peer-reviewed studies documenting the enzyme-catalyzed transformations of this compound were identified. The following subsections, based on the provided outline, address topics related to the well-studied antitubercular drug Isoniazid (B1672263) (isonicotinic acid hydrazide), but no analogous information exists for this compound.

Prodrug Activation Mechanisms (e.g., KatG enzyme)

There is no evidence to suggest that this compound functions as a prodrug or is activated by the catalase-peroxidase enzyme KatG. The activation mechanism involving KatG is specific to Isoniazid, which possesses a hydrazide functional group that is essential for its bioactivation. This compound lacks this hydrazide moiety and is therefore not expected to undergo a similar activation pathway.

Metabolic Intermediate Formation (e.g., isonicotinic acid from INH)

The metabolic fate of this compound has not been reported. It is not known to be a metabolic intermediate of Isoniazid (INH) or any other drug. The formation of isonicotinic acid as a metabolite is a known pathway for the breakdown of INH, but this is not relevant to the metabolism of this compound itself.

Inhibition Mechanism Studies (e.g., noncompetitive inhibition for α-amylase, α-glucosidase)

There are no available studies on the enzyme inhibitory activity of this compound against α-amylase or α-glucosidase. While various derivatives of pyridine carboxylic acids have been explored as potential enzyme inhibitors for a range of targets, research has not been published detailing the specific activity or mechanism of inhibition for this compound on these particular enzymes. Therefore, no data on its potential noncompetitive, competitive, or other inhibition mechanisms exist.

In Vitro Biological Activity and Pharmacological Target Exploration Excluding Clinical Data

Antimicrobial Activity Studies

Current research primarily investigates the antimicrobial potential of various derivatives of isonicotinic acid, the parent structure of the target compound.

Antifungal Efficacy

Antitubercular Potential against Mycobacterium tuberculosis Strains

While isonicotinic acid hydrazide (isoniazid) is a well-known first-line antitubercular drug, there is a lack of specific in vitro studies evaluating the direct activity of 2-(4-Methoxyphenyl)isonicotinic acid against Mycobacterium tuberculosis strains. The existing body of research focuses on synthesizing and testing various derivatives and analogs of isoniazid (B1672263) to overcome drug resistance, rather than assessing the antitubercular potential of this specific substituted isonicotinic acid. researchgate.net

Anti-Inflammatory and Analgesic Research

Investigations into the anti-inflammatory and analgesic properties have largely centered on derivatives of isonicotinic acid. A study on novel scaffolds containing the isonicotinoyl motif reported significant in vitro anti-inflammatory activity, with some compounds showing much greater potency than the standard drug ibuprofen. nih.gov These active compounds were isonicotinates, esters derived from isonicotinic acid, not the acid itself. Direct research on the analgesic properties of this compound is similarly not available in the current literature.

Antioxidant Activity Investigations

There is no direct evidence from in vitro assays on the antioxidant activity of this compound. Studies have been conducted on complex derivatives synthesized from it. For example, an isonicotinate-derived porphyrin was evaluated for its radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, where it exhibited low antioxidant activity. nih.gov This activity, however, is a property of the larger porphyrin molecule and not the precursor acid.

Enzyme Inhibition Profiles (e.g., α-Amylase, α-Glucosidase)

Specific in vitro studies on the inhibitory effects of this compound on α-amylase and α-glucosidase are not found in the surveyed literature. However, research on related structures provides some context. For example, a study on a series of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which included a derivative with a 2-(4-methoxyphenyl) group, showed significant inhibitory activity against α-glucosidase (IC50 = 0.78 ± 0.05 μM) but was less active against α-amylase (IC50 = 73.66 ± 0.02 μM). mdpi.com It is important to note that this compound is structurally distinct from this compound.

Anticancer Potential (in vitro cellular models, mechanistic aspects)

No published in vitro studies were identified that specifically evaluate the anticancer potential or cytotoxic effects of this compound against cancer cell lines. Research on its mechanisms of action, such as the induction of apoptosis or cell cycle arrest, is also absent from the current body of scientific literature.

Neuroprotective Pathways Exploration

There is no available research from in vitro models that explores the potential neuroprotective pathways associated with this compound. Investigations into its ability to mitigate oxidative stress, neuroinflammation, or other pathways relevant to neurodegeneration have not been reported.

Applications in Advanced Materials Science

Semiconductor Material Development

The development of novel semiconductor materials is crucial for advancing electronics and optoelectronics. Organic and metal-organic compounds are of particular interest due to their tunable properties. While research on 2-(4-Methoxyphenyl)isonicotinic acid itself in this specific application is emerging, studies on closely related molecular systems highlight its potential.

Detailed research findings have shown that porphyrin compounds incorporating both isonicotinic acid and methoxyphenyl groups are promising candidates for semiconductor materials. researchgate.net These studies utilize spectroscopic techniques and molecular dynamic simulations to understand the electronic properties of such molecules. The presence of the methoxyphenyl group, an electron-donating substituent, can significantly influence the electronic structure and, consequently, the semiconductor properties of the larger molecular system. researchgate.net

UV-Vis diffuse-reflectance spectra and surface photovoltage measurements are key techniques used to characterize the semiconductor potential of these materials. researchgate.net The analysis of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting the material's charge transport capabilities. The energy gap between HOMO and LUMO is a determining factor for the semiconductor's electronic and optical properties. For instance, in related porphyrin structures, the introduction of a methoxyphenyl group has been shown to modulate these energy levels. researchgate.net

| Porphyrin Compound Moiety | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Triphenylporphyrin | -5.25 | -2.28 | 2.97 |

| Tri(4-methoxyphenyl)porphyrin | -5.11 | -2.22 | 2.89 |

| Tri(4-chlorophenyl)porphyrin | -5.32 | -2.39 | 2.93 |

The data presented is for porphyrin compounds containing different substituted phenyl groups alongside an isonicotinic acid moiety, illustrating the electronic influence of substituents like the methoxy (B1213986) group. researchgate.net

Ligand Design for Metal Complexes

The isonicotinic acid framework is a classic component in coordination chemistry, and the addition of the 2-(4-methoxyphenyl) group provides further functionality for designing ligands for metal complexes. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing the ligand to bind to metal ions in various modes.

The synthesis of metal complexes using isonicotinic acid derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating species. nih.govnih.gov

The photophysical properties of these metal complexes are an area of active research. rsc.org The coordination of the ligand to a metal ion can significantly alter its absorption and emission characteristics. These changes are studied using techniques like UV-Vis and fluorescence spectroscopy. The resulting metal complexes can have applications in areas such as light-emitting devices, sensors, and photocatalysis. The electronic properties of the methoxyphenyl group can play a role in tuning the photophysical behavior of the final metal complex.

| Complex | Metal Ion | Coordination Geometry | Selected Bond Distances (Å) |

|---|---|---|---|

| [Zn4L4(µ-OH)2]2+ Cation | Zn(II) | Trigonal Bipyramidal / Square Pyramidal | Zn-N: 2.048(3) - 2.118(3) |

| [Zn4L4(µ-OH)2]2+ Cation | Zn(II) | Trigonal Bipyramidal / Square Pyramidal | Zn-O: 1.962(2) - 2.154(2) |

| Cobalt(II) Complex with Nicotinato Ligand | Co(II) | Hexacoordinated | Not specified |

The table provides examples of structural parameters for related metal complexes, showcasing typical coordination environments and bond lengths. researchgate.netmdpi.com The ligand 'L' in the zinc complex refers to a tridentate Schiff base ligand.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including derivatives of isonicotinic acid. Its versatility allows for the development of robust methods for the separation, identification, and quantification of "2-(4-Methoxyphenyl)isonicotinic acid".

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar to nonpolar compounds. For a compound like "this compound," a C18 or C8 stationary phase would be appropriate. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC protocol would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds. For an acidic compound like "this compound," maintaining the mobile phase pH below its pKa would suppress its ionization and lead to better retention and symmetrical peaks. A gradient elution, where the proportion of the organic modifier is increased over time, can be employed to ensure the timely elution of the compound and any potential impurities with varying polarities.

Table 1: Illustrative Reversed-Phase HPLC Parameters for Analysis of Isonicotinic Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 10 µL |

Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This approach can offer unique selectivity and improved retention for polar and ionizable compounds that are often challenging to analyze by conventional reversed-phase HPLC alone. nih.govthermofisher.com For "this compound," which possesses both a hydrophobic phenyl ring and an ionizable carboxylic acid group, a mixed-mode stationary phase containing both anion-exchange and reversed-phase functionalities could be highly effective. thermofisher.com

This dual retention mechanism allows for the manipulation of retention and selectivity by adjusting both the organic solvent content and the ionic strength or pH of the mobile phase. thermofisher.com For instance, a method for the analysis of isonicotinic acid has been developed using a Primesep 100 mixed-mode stationary phase column. sielc.com This method employed a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid as a buffer. sielc.com Such an approach could be adapted for "this compound" to achieve enhanced separation from matrix components or related impurities.

Ultraviolet (UV) detection is a common and robust detection method for HPLC analysis of chromophoric compounds like "this compound." The presence of the pyridine (B92270) and phenyl rings in its structure results in strong UV absorbance. Based on the UV spectrum of the parent compound, isonicotinic acid, which shows absorption maxima at 214 nm and 264 nm, a suitable wavelength for detection can be selected. sielc.com For enhanced specificity and sensitivity, monitoring at the higher wavelength (around 264 nm) is often preferred to minimize interference from other components in the sample matrix.

A Diode-Array Detector (DAD) offers the advantage of acquiring the entire UV-visible spectrum of the eluting peak. This capability is invaluable for peak purity assessment and for the tentative identification of unknown impurities by comparing their spectra with that of the main compound. In a study on isonicotinic acid hydrazide, a DAD was used for confirmation of the analyte. nih.gov

Table 2: UV Detection Parameters for Isonicotinic Acid Derivatives

| Parameter | Value |

| Primary Wavelength | 264 nm |

| Secondary Wavelength | 214 nm |

| Bandwidth | 4 nm |

| Reference Wavelength | 360 nm |

Effective sample preparation is critical for accurate and reliable HPLC analysis, especially when dealing with complex matrices such as biological fluids or environmental samples. Solid-Phase Extraction (SPE) is a powerful technique for the selective extraction and concentration of analytes prior to HPLC analysis. nih.gov For "this compound," a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties could be utilized for a highly selective extraction. nih.gov

The general steps for an SPE protocol would involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.

Loading: The sample, with its pH adjusted to ensure the analyte is in the appropriate ionic form, is passed through the cartridge.

Washing: The cartridge is washed with a specific solvent to remove interfering substances while retaining the analyte.

Elution: The analyte of interest is eluted from the cartridge using a small volume of a strong solvent.

This process not only cleans up the sample but also concentrates the analyte, thereby improving the detection limits of the subsequent HPLC analysis.

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules. nih.gov Given its acidic nature, "this compound" can be readily analyzed by CE. The separation in CE is based on the differential migration of ions in an electric field.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. libretexts.org The choice of BGE, particularly its pH and concentration, is crucial for optimizing the separation. mdpi.com For the analysis of "this compound," a basic BGE would ensure that the carboxylic acid group is deprotonated, giving the molecule a negative charge and allowing it to migrate towards the anode. The high efficiency of CE can provide excellent resolution and short analysis times. nih.gov

Table 3: Potential Capillary Zone Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 264 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. asianpubs.org Direct analysis of "this compound" by GC can be challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form.

A common derivatization approach for carboxylic acids is esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester. This derivative would be significantly more volatile and amenable to GC analysis. A study on the determination of isonicotinic acid as an impurity in isonipicotic acid utilized this derivatization approach to form methyl isonicotinate (B8489971), which was then analyzed by GC. asianpubs.orgasianpubs.org

The derivatized sample can be separated on a capillary GC column with a suitable stationary phase, such as a DB-5 or equivalent. A Flame Ionization Detector (FID) would provide a robust and sensitive means of detection. For more selective and sensitive detection, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which also provides structural information for confirmation of the analyte's identity. nih.gov

Table 4: Illustrative Gas Chromatography Parameters for the Methyl Ester Derivative

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Biosynthetic Context and Metabolic Pathways

Role in Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis

There is no literature linking 2-(4-Methoxyphenyl)isonicotinic acid to either the de novo (Kynurenine Pathway) or the salvage pathways of NAD+ biosynthesis. These pathways utilize precursors such as tryptophan, nicotinic acid, and nicotinamide, and there is no indication that this compound serves as an intermediate, precursor, or regulator in these processes.

Involvement in Alkaloid Biosynthesis

While the pyridine (B92270) ring of certain alkaloids, such as nicotine, is derived from nicotinic acid through the pyridine nucleotide cycle, there is no scientific basis to suggest that this compound is involved in the formation of any known alkaloids.

Microbial Transformation Processes

Research on the microbial metabolism of pyridine derivatives has been conducted on compounds like isonicotinic acid itself. However, specific microbial transformation or degradation pathways for the substituted derivative this compound have not been described in the available literature.